![molecular formula C6H7F3N4 B2750045 N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine CAS No. 1250116-04-1](/img/structure/B2750045.png)
N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine
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Description
N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine, also known as TFEPD, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. TFEPD belongs to the class of pyrimidine derivatives and has a molecular formula of C7H8F3N5.
Scientific Research Applications
Cascade Reactions and Cycloadditions: Trifluoroethylisatin ketimines participate in cascade reactions and cycloadditions, leading to the synthesis of diverse organic compounds. For instance, a highly efficient asymmetric [3 + 2] annulation reaction involving these ketimines and 2-nitroindoles or 2-nitrobenzofurans has been reported . These reactions yield valuable spirocyclic structures with potential biological activities.
Chiral Fluorospiroindole Derivatives: Researchers have synthesized chiral fluorospiroindole derivatives using trifluoroethylisatin ketimines. These derivatives exhibit excellent diastereo- and enantioselectivities, making them valuable building blocks for drug development .
Flame Retardants in Lithium-Ion Batteries
Tris(2,2,2-trifluoroethyl) phosphate (TFP) is synthesized from N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine and serves as a flame-retardant additive in lithium-ion battery electrolytes. By reducing flammability, TFP enhances battery safety. Its concentration directly affects the self-ignition temperature (SET) of the electrolyte .
Anti-Fibrosis Activity
Novel 2-(pyridin-2-yl)pyrimidine derivatives, derived from this compound, have shown promising anti-fibrosis activity. These compounds outperform existing drugs like Pirfenidone in inhibiting fibrosis-related processes .
Spiro[pyrrolidin-3,2’-oxindoles] as Bioactive Molecules
The asymmetric [3 + 2] cycloaddition of trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones yields spiro[pyrrolidin-3,2’-oxindoles]. These compounds possess four consecutive stereocenters and exhibit potential bioactivity .
properties
IUPAC Name |
2-N-(2,2,2-trifluoroethyl)pyrimidine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)3-13-5-11-1-4(10)2-12-5/h1-2H,3,10H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJGXYIUDKWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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